molecular formula C14H8ClF3N4 B3004458 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile CAS No. 338420-08-9

4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile

Cat. No.: B3004458
CAS No.: 338420-08-9
M. Wt: 324.69
InChI Key: PBUKUYKVEYJVAK-ODCIPOBUSA-N
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Description

4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile is a useful research compound. Its molecular formula is C14H8ClF3N4 and its molecular weight is 324.69. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis Techniques : Pyridine derivatives, like the one , are often synthesized using novel protocols involving hydrazine derivatives. One study illustrated the synthesis of a pyridine derivative from a chloro-substituted precursor, demonstrating intricate steps and structural uniqueness (Tranfić et al., 2011).

  • Molecular Docking and Biological Screening : Similar compounds have been studied for their molecular docking properties. For instance, a series of novel pyridine derivatives were prepared and subjected to in silico molecular docking screenings against specific target proteins, demonstrating their potential in biological research (Flefel et al., 2018).

  • Density Functional Theory (DFT) Study : DFT calculations have been used to study the relative energies, enthalpies, and free energies of hydrazone sensitizers, including those structurally related to the compound , providing insights into their chemical behavior and stability (Al‐Sehemi et al., 2015).

  • X-ray Crystallography : Structural determination through X-ray diffraction methods is a common approach. This technique helps understand the molecular geometry and intermolecular interactions of pyridine derivatives, contributing significantly to the field of crystallography and material science (Ibrahim & El-Gohary, 2016).

  • Spectroscopic Analysis : Spectroscopic techniques such as FT-IR, NMR, and UV-Vis absorption spectroscopy are essential in characterizing pyridine derivatives. These methods provide valuable information on the molecular structure and the nature of chemical bonds within the compound (Mohey et al., 2010).

  • Protoporphyrinogen Oxidase Inhibition : Studies involving trifluoromethyl-substituted compounds, which share some structural similarity with the compound , have been conducted to investigate their role as protoporphyrinogen oxidase inhibitors, indicating their potential application in agricultural chemistry (Li et al., 2005).

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions for this compound could involve its use in the development of new agrochemical and pharmaceutical compounds.

Properties

IUPAC Name

4-[(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]hydrazinyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N4/c15-12-5-10(14(16,17)18)7-20-13(12)8-21-22-11-3-1-9(6-19)2-4-11/h1-5,7-8,22H/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUKUYKVEYJVAK-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NN=CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)N/N=C/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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